molecular formula C20H28O13 B12695890 Amygdalinic acid CAS No. 66427-92-7

Amygdalinic acid

Cat. No.: B12695890
CAS No.: 66427-92-7
M. Wt: 476.4 g/mol
InChI Key: IHWHGPUDYPIVLL-BFMJJVGDSA-N
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Description

Amygdalinic acid (IUPAC name: (R)-α-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]phenylacetic acid) is a glycosylated derivative of mandelic acid, formed through the alkaline hydrolysis of amygdalin, a cyanogenic glycoside found in stone fruit kernels (e.g., apricot, peach) . Its molecular formula is C₂₀H₂₈O₁₃, with an average molecular mass of 476.431 g/mol and 11 defined stereocenters, reflecting its complex stereochemistry . The compound is characterized by a gentiobiose moiety (two β-D-glucose units) linked to a mandelic acid backbone .

Properties

CAS No.

66427-92-7

Molecular Formula

C20H28O13

Molecular Weight

476.4 g/mol

IUPAC Name

(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid

InChI

InChI=1S/C20H28O13/c21-6-9-11(22)13(24)15(26)19(31-9)30-7-10-12(23)14(25)16(27)20(32-10)33-17(18(28)29)8-4-2-1-3-5-8/h1-5,9-17,19-27H,6-7H2,(H,28,29)/t9-,10-,11-,12-,13+,14+,15-,16-,17-,19-,20+/m1/s1

InChI Key

IHWHGPUDYPIVLL-BFMJJVGDSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Amygdalin can be synthesized through the hydrolysis of amygdalin-containing plant materials. The process involves the extraction of amygdalin from the seeds of fruits like apricots and bitter almonds using solvents such as ethanol or water . The extracted amygdalin is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of amygdalin typically involves large-scale extraction from plant sources. The seeds are first ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified to obtain high-purity amygdalin . This method ensures a consistent and reliable supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Amygdalin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction . The most notable reaction is its hydrolysis by the enzyme beta-glucosidase, which releases hydrogen cyanide, benzaldehyde, and glucose .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 66427-92-7
  • ChemSpider ID : 4957595
  • Mass Spectrometry Data : Observed mass range 475.1457–475.1461 (experimental) .

For instance, in strongly alkaline media, amygdalin undergoes epimerization and hydrolysis to yield an epimeric mixture of mandelic acid gentiobiosides, collectively termed amygdalinic acid . This contrasts with acidic hydrolysis, which produces mandelic acid, hydrogen cyanide (HCN), and sugars .

Comparison with Structurally and Functionally Related Compounds

Amygdalin

Property Amygdalin This compound
Structure Cyanogenic diglycoside (gentiobiose + mandelonitrile) Gentiobiose + mandelic acid
Molecular Formula C₂₀H₂₇NO₁₁ C₂₀H₂₈O₁₃
CAS Number 29883-15-6 66427-92-7
Natural Occurrence Abundant in apricot kernels Synthetic/alkaline hydrolysis product
Toxicity Releases HCN upon enzymatic hydrolysis Lower cyanogenic potential; non-toxic unless further degraded
Key Reaction Hydrolysis → HCN + sugars + mandelic acid (acidic) Hydrolysis → epimeric mandelic acid gentiobiosides (alkaline)

Functional Difference : Amygdalin is a protoxin that releases toxic HCN, whereas this compound is a detoxified byproduct formed under alkaline conditions .

Prunasin

Property Prunasin This compound
Structure Monoglycoside (glucose + mandelonitrile) Diglycoside (gentiobiose + mandelic acid)
Molecular Formula C₁₄H₁₇NO₆ C₂₀H₂₈O₁₃
Natural Occurrence Intermediate in amygdalin metabolism Synthetic/alkaline hydrolysis product
Toxicity Releases HCN upon hydrolysis Non-cyanogenic

Structural Note: Prunasin lacks the second glucose unit present in this compound, reducing its molecular weight and altering hydrolysis kinetics .

Mandelic Acid

Property Mandelic Acid This compound
Structure α-Hydroxyphenylacetic acid Gentiobiose-conjugated mandelic acid
Molecular Formula C₈H₈O₃ C₂₀H₂₈O₁₃
CAS Number 90-64-2 66427-92-7
Natural Occurrence Hydrolysis product of amygdalin Alkaline hydrolysis product
Applications Pharmaceutical intermediate Limited direct use; research focus on detoxification pathways

Neoamygdalin

Property Neoamygdalin This compound
Structure Epimer of amygdalin (S-configuration) Epimeric mixture of mandelic acid gentiobiosides
Natural Occurrence Not found in nature Synthetic/alkaline hydrolysis product
Toxicity Presumed similar to amygdalin Non-toxic

Stereochemical Note: Neoamygdalin is an unnatural epimer, while this compound’s epimerism arises from alkaline conditions .

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterRecommended MethodReference
Molecular MassHigh-resolution MS (HRMS)
Stereochemical Validation2D-NMR (COSY, NOESY)
Degradation KineticsArrhenius plot (k vs. 1/T)

Q. Table 2. Common Pitfalls in Experimental Design

PitfallMitigation StrategyReference
Racemization in synthesisChiral derivatization agents
Matrix interference in LCPost-column infusion checks

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